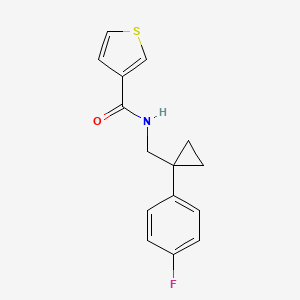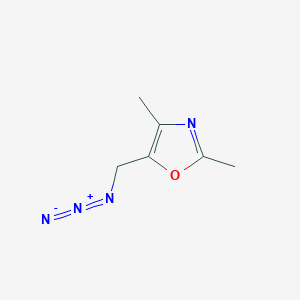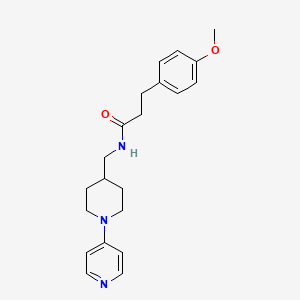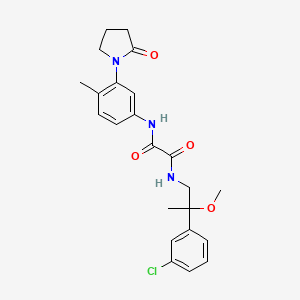
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell survival and proliferation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. It has also been found to inhibit the activation of Akt, a kinase that is involved in the regulation of various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs).
实验室实验的优点和局限性
One of the major advantages of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is its potent anti-cancer activity against various cancer cell lines. This compound can be used as a potential lead compound for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are various future directions for research on (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Researchers can also explore the potential applications of this compound in other areas of scientific research such as inflammation and neurodegenerative diseases. Additionally, further studies can be conducted to explore the mechanism of action of this compound and its interactions with other signaling pathways.
合成方法
The synthesis of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromobenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product using spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |
CAS 编号 |
1285521-36-9 |
分子式 |
C21H15BrN4O |
分子量 |
419.282 |
IUPAC 名称 |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O/c22-16-8-3-5-14(11-16)13-23-26-21(27)20-12-19(24-25-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13- |
InChI 键 |
ZKNNQPRULRHQNT-QRVIBDJDSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



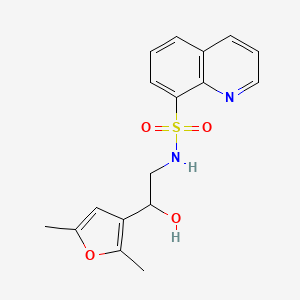
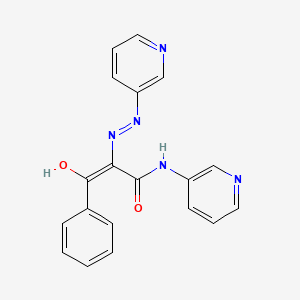

![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
